
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C17H20N2OS2 and its molecular weight is 332.48. The purity is usually 95%.
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Biological Activity
The compound (2-Methylthiazol-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is part of a class of thiazole and thiazepan derivatives that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, along with structure-activity relationship (SAR) studies.
Overview of Thiazole and Thiazepan Derivatives
Thiazole and thiazepan compounds are known for their broad pharmacological profiles. They exhibit various biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Anti-inflammatory : Potential in reducing inflammation.
- Anticancer : Inhibition of cancer cell proliferation.
- Antidiabetic : Activation of insulin sensitivity pathways.
The thiazole moiety contributes to these activities through various mechanisms, including interaction with biological targets such as enzymes and receptors.
Antibacterial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The compound was evaluated against multiple bacterial strains using the microdilution method to determine minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC).
Table 1: Antibacterial Activity Results
Compound ID | MIC (μM) | MBC (μM) | Activity Level |
---|---|---|---|
Compound 1 | 26.3 | 52.6 | High |
Compound 2 | 43.3 | 86.7 | Moderate |
Compound 3 | 125.4 | 250.7 | Low |
Reference: Ampicillin | >100 | >200 | Very Low |
The results indicate that the compound exhibits potent antibacterial activity, particularly against E. coli and S. aureus, outperforming traditional antibiotics like ampicillin and streptomycin in certain cases .
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. The evaluation included several fungal strains, with results indicating effective inhibition of fungal growth at varying concentrations.
Table 2: Antifungal Activity Results
Compound ID | MIC (μM) | MFC (μM) | Activity Level |
---|---|---|---|
Compound A | 30.0 | 60.0 | High |
Compound B | 50.0 | 100.0 | Moderate |
These findings suggest that the compound has potential as a therapeutic agent in treating fungal infections .
Anti-inflammatory Properties
Thiazole derivatives have been recognized for their anti-inflammatory effects. The compound's ability to inhibit nitric oxide production in macrophages was assessed, demonstrating significant inhibition compared to control groups.
Case Study: Inhibition of Nitric Oxide Production
In a controlled study, the compound was tested for its effect on LPS-induced nitric oxide production in RAW264.7 macrophages:
- Control Group : High levels of NO production.
- Treatment Group : Significant reduction in NO levels with increasing concentrations of the compound.
This indicates potential applications in inflammatory diseases .
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored extensively. The compound was tested on various cancer cell lines, including breast and colon cancer cells.
Table 3: Anticancer Activity Results
Cell Line | IC50 (μM) |
---|---|
Breast Cancer | 15.0 |
Colon Cancer | 20.5 |
The results suggest that the compound can inhibit cancer cell proliferation effectively at relatively low concentrations, indicating a promising avenue for further research in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and side chains significantly influence their pharmacological properties.
Key Findings from SAR Studies
- Substitution Effects : Introduction of electron-withdrawing groups (e.g., nitro groups) enhances antibacterial activity.
- Hydroxyl Groups : Presence of hydroxyl groups at specific positions increases anti-inflammatory effects.
- Alkyl Chain Variations : Changes in alkyl chain length impact antifungal potency.
These insights guide future synthetic efforts to develop more potent derivatives .
Scientific Research Applications
Therapeutic Applications
-
Antiviral Activity :
- Research indicates that compounds with thiazole and thiazepane moieties exhibit significant antiviral properties. For instance, the compound has been studied for its ability to act as an allosteric modulator against the Hepatitis B virus core protein, potentially offering a new avenue for treatment .
- Antimicrobial Properties :
- Anticonvulsant Effects :
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiazole and Thiazepane Rings : Utilizing appropriate reagents to create the thiazole and thiazepane structures.
- Coupling Reaction : The final step involves coupling the two moieties to form the target compound.
Characterization methods include:
- NMR Spectroscopy : To confirm the molecular structure.
- Mass Spectrometry : For molecular weight determination.
The biological activity of this compound is attributed to its unique structural features that allow interaction with various biological targets. The thiazole and thiazepane rings contribute to its ability to modulate enzyme activity and influence cellular pathways.
Case Studies
- Hepatitis B Virus Modulation :
- Antimicrobial Screening :
Properties
IUPAC Name |
[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS2/c1-12-5-3-4-6-14(12)16-7-8-19(9-10-21-16)17(20)15-11-22-13(2)18-15/h3-6,11,16H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQOSJCJCVGTLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.